molecular formula C17H18N2O3S B14070566 Phenylalanyl-3-thiaphenylalanine CAS No. 102582-51-4

Phenylalanyl-3-thiaphenylalanine

Cat. No.: B14070566
CAS No.: 102582-51-4
M. Wt: 330.4 g/mol
InChI Key: SPZCZEGVALWUIT-HOCLYGCPSA-N
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Description

Phenylalanyl-3-thiaphenylalanine is a synthetic dipeptide composed of phenylalanine and a thiophene-modified phenylalanine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenylalanyl-3-thiaphenylalanine can be synthesized through standard peptide coupling reactions. One common method involves the use of N-acetyl-phenylalanyl-3-thiaphenylalanine as a substrate. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phenylalanyl-3-thiaphenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenylalanyl-3-thiaphenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenylalanyl-3-thiaphenylalanine involves its interaction with specific enzymes and receptors. For example, as a substrate for carboxypeptidase A, the compound undergoes hydrolysis, releasing thiophenol. This reaction follows Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction . The compound may also interact with peptide transporters, influencing its cellular uptake and distribution .

Comparison with Similar Compounds

Phenylalanyl-3-thiaphenylalanine can be compared to other phenylalanine derivatives and thiophene-containing peptides:

    Phenylalanine: A standard amino acid with a benzyl side chain.

    Thiophene-containing peptides: Peptides that include a thiophene ring, which can impart unique chemical and biological properties.

    N-acetyl-phenylalanyl-3-thiaphenylalanine: A similar compound used as a substrate in enzyme assays.

This compound is unique due to the presence of both phenylalanine and thiophene moieties, which confer distinct chemical reactivity and biological activity .

Properties

CAS No.

102582-51-4

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-2-phenylsulfanylacetic acid

InChI

InChI=1S/C17H18N2O3S/c18-14(11-12-7-3-1-4-8-12)15(20)19-16(17(21)22)23-13-9-5-2-6-10-13/h1-10,14,16H,11,18H2,(H,19,20)(H,21,22)/t14-,16-/m0/s1

InChI Key

SPZCZEGVALWUIT-HOCLYGCPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@H](C(=O)O)SC2=CC=CC=C2)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(C(=O)O)SC2=CC=CC=C2)N

Origin of Product

United States

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